molecular formula C9H15Br B2684750 2-(Bromomethyl)spiro[3.4]octane CAS No. 2503208-10-2

2-(Bromomethyl)spiro[3.4]octane

Cat. No.: B2684750
CAS No.: 2503208-10-2
M. Wt: 203.123
InChI Key: RBRYAVFUSNFFAZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)spiro[3.4]octane (CAS 2503208-10-2) is a valuable spirocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. With a molecular formula of C 9 H 15 Br and a molecular weight of 203.12 g/mol , this reagent features a bromomethyl group attached to a spiro[3.4]octane scaffold, a structure characterized by two rings connected through a single carbon atom. The bromomethyl functional group is a key reactive site, making the compound an excellent electrophile for various nucleophilic substitution reactions, enabling researchers to easily introduce the spirocyclic framework into more complex molecules . The compound's spirocyclic structure contributes to molecular rigidity and three-dimensionality, properties highly sought after in drug discovery for exploring novel chemical space . It is available for procurement with a typical purity of 95% and in various quantities, from 100 mg to 10 g, to support research and development activities at different scales . This product is intended for research purposes and is strictly for in-vitro applications. It is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)spiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRYAVFUSNFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)spiro[3.4]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[3.4]octene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of spiro[3.4]octane derivatives with various functional groups.

    Elimination: Formation of spiro[3.4]octene.

    Oxidation: Formation of spiro[3.4]octanol or spiro[3.4]octanone.

    Reduction: Formation of spiro[3.4]octane.

Scientific Research Applications

2-(Bromomethyl)spiro[3.4]octane is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of spirocyclic drugs.

    Material Science: It is used in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)spiro[3.4]octane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biological pathways.

Comparison with Similar Compounds

(a) 2-(Bromomethyl)spiro[3.3]heptane

  • Structure : Spiro[3.3]heptane (three-membered + three-membered rings) with a bromomethyl group.
  • Molecular Weight : 189.09 g/mol (C8H13Br) .

(b) 6-(Bromomethyl)spiro[2.5]octane

  • Structure : Spiro[2.5]octane (two-membered + five-membered rings) with bromomethyl at the 6-position.
  • Key Differences : Larger five-membered ring reduces strain, improving thermal stability. The bromomethyl position affects regioselectivity in subsequent reactions .

Brominated Spiro Compounds with Heteroatoms

(a) 2-Bromomethyl-5,8-dioxaspiro[3.4]octane

  • Structure : Spiro[3.4]octane with two oxygen atoms in the five-membered ring.
  • Key Differences : Oxygen atoms introduce polarity and hydrogen-bonding capability, altering solubility and biological activity. Molecular weight: ~241 g/mol (estimated from similar compounds) .

(b) 5-(Bromomethyl)-6-chloropyridine-3-carbonitrile

  • Structure: Non-spiro brominated heterocycle with pyridine and nitrile groups.
  • Key Differences : Lack of spiro rigidity reduces conformational control, but the aromatic pyridine ring enhances π-π stacking in drug-receptor interactions .

Pharmacologically Relevant Spiro Compounds

(a) TC-1698 and TC-1709

  • Structure : Spiro bicyclic amines with pyridyl substituents.
  • Key Differences : These compounds exhibit high affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM), demonstrating how spiro frameworks can optimize binding to biological targets. Their synthesis involves alkylation of bromomethyl intermediates, highlighting the utility of brominated spiro precursors .

(b) N-Cbz 2-azaspiro[3.4]octane

  • Structure : Spiro[3.4]octane with a nitrogen atom and a carbobenzyloxy (Cbz) protecting group.
  • Key Differences : Nitrogen incorporation enables hydrogen bonding and coordination chemistry, expanding applications in peptidomimetics .

Data Table: Key Properties of 2-(Bromomethyl)spiro[3.4]octane and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C8H13Br ~189.10 (estimated) Not explicitly listed Rigid spiro core, bromomethyl reactivity
2-(Bromomethyl)spiro[3.3]heptane C8H13Br 189.09 102115-83-3 Higher ring strain
2-Bromomethyl-5,8-dioxaspiro[3.4]octane C7H11BrO2 223.07 Not explicitly listed Oxygen atoms enhance polarity
6-(Bromomethyl)spiro[2.5]octane C8H13Br 189.10 Not explicitly listed Larger five-membered ring
TC-1698 (α4β2 ligand) C13H18N2 202.30 Not explicitly listed High receptor affinity (Ki = 0.78 nM)

Biological Activity

2-(Bromomethyl)spiro[3.4]octane is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. This configuration often leads to interesting pharmacological properties due to the rigidity and three-dimensional arrangement of the molecule.

PropertyValue
IUPAC NameThis compound
CAS Number2503208-10-2
Molecular Weight215.14 g/mol
Chemical FormulaC_{10}H_{15}Br

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromomethyl group is known to facilitate nucleophilic attacks, allowing the compound to engage in reactions that can modulate enzyme activity or receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : The spiro structure may allow for specific binding to receptor sites, influencing signal transduction pathways critical for various biological functions.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that spiro compounds can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Some spiro compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various spiro compounds, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a notable reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

Research involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM across different cancer types.

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